

Unmasking Methotrexate EP Impurity A: A Comparative Guide to Identification and Analysis

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Compound of Interest

Compound Name: (2,4-Diaminopteridin-6-yl)methanol

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For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like methotrexate are paramount for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of Methotrexate EP Impurity A, supported by experimental data and detailed protocols.

Methotrexate EP Impurity A is chemically identified as **(2,4-diaminopteridin-6-yl)methanol**, also known as 2,4-Diamino-6-(hydroxymethyl)pteridine.^{[1][2][3][4]} It is a known impurity listed in the European Pharmacopoeia (EP). The free base of this impurity has a CAS number of 945-24-4, while its hydrochloride salt is registered under CAS number 73978-41-3.^[5] The molecular formula of the free base is C₇H₈N₆O, with a molecular weight of approximately 192.18 g/mol .^{[3][6][7]}

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques for the separation and quantification of methotrexate and its impurities. These methods, often coupled with mass spectrometry (LC-MS), provide the necessary sensitivity and resolution to distinguish between structurally similar compounds.

A study on the separation of methotrexate impurities utilized a UPLC method that successfully resolved multiple impurities, including those listed in the European and British Pharmacopoeias.[8] While specific performance data for Impurity A was not singled out in this particular study, the methodology provides a robust framework for its analysis.

Parameter	HPLC Method 1	UPLC Method
Column	C18, 100mm x 4.6mm, 5µm	Agilent Zorbax Extend C-18, 50 mm × 4.6 mm, 1.8 µm[8]
Mobile Phase	A: Acetonitrile B: Potassium dihydrogen orthophosphate buffer (pH 6.0)	A: 20 mmol/L Sodium dihydrogen phosphate in water (pH 3.0) B: Acetonitrile[8]
Gradient	Isocratic (92:8 B:A)	Gradient[8]
Flow Rate	1.4 ml/min	2.2 mL/min[8]
Detection	UV at 303 nm	UV at 305 nm[8]
Retention Time of Methotrexate	4.517 min	Not specified for all impurities
LOD/LOQ for other impurities	Not specified for impurities	< 0.774 µg/mL / < 1.03 µg/mL[8]

Experimental Protocols

Below are detailed experimental protocols for the analysis of Methotrexate EP Impurity A based on established methods for methotrexate impurity profiling.

UPLC Method for the Determination of Methotrexate Impurities

This method is adapted from a validated UPLC method for the separation of six methotrexate impurities.[8]

1. Instrumentation:

- UPLC system with a photodiode array (PDA) detector.

- Agilent Zorbax Extend C-18 column (50 mm × 4.6 mm, 1.8 μm).[8]

2. Reagents and Materials:

- Acetonitrile (LC-MS grade).
- Sodium dihydrogen phosphate.
- Phosphoric acid.
- Deionized water.
- Methotrexate reference standard and Methotrexate EP Impurity A reference standard.

3. Chromatographic Conditions:

- Mobile Phase A: 20 mmol/L sodium dihydrogen phosphate in water, adjusted to pH 3.0 with phosphoric acid.[8]
- Mobile Phase B: Acetonitrile.[8]
- Gradient Program: A specific gradient program should be developed to ensure optimal separation of Impurity A from methotrexate and other potential impurities. A starting condition of low organic phase (acetonitrile) with a gradual increase is recommended.
- Flow Rate: 2.2 mL/min.[8]
- Column Temperature: 30°C.
- Detection Wavelength: 305 nm.[8]
- Injection Volume: 20 μL.

4. Sample Preparation:

- Accurately weigh and dissolve the methotrexate drug substance in a suitable solvent, such as a dilute ammonia solution, to a final concentration of approximately 5 mg/mL.

5. System Suitability:

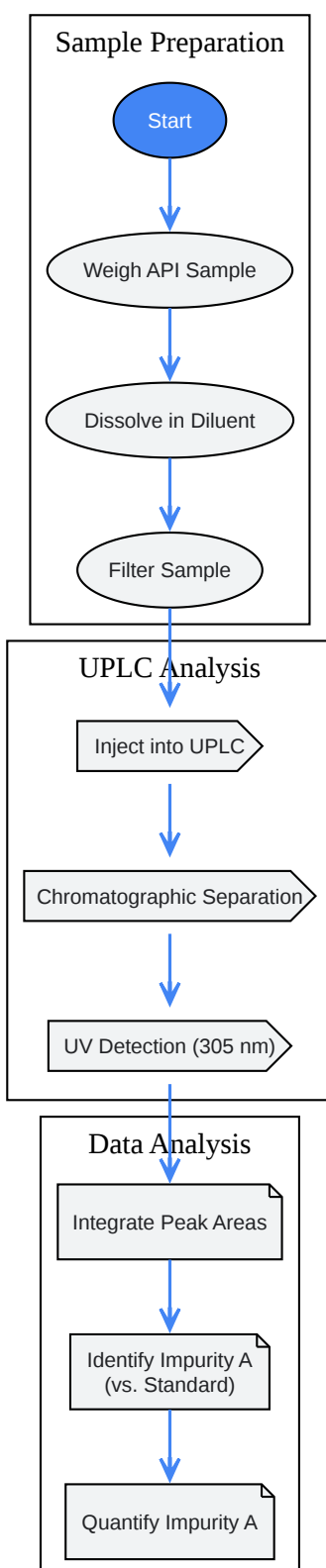
- Prepare a system suitability solution containing methotrexate and known impurities, including Impurity A, to verify the resolution and performance of the chromatographic system.

6. Analysis:

- Inject the sample solution into the UPLC system and record the chromatogram.
- Identify the peak corresponding to Methotrexate EP Impurity A by comparing its retention time with that of the reference standard.
- Quantify the impurity using the peak area and a suitable calibration method.

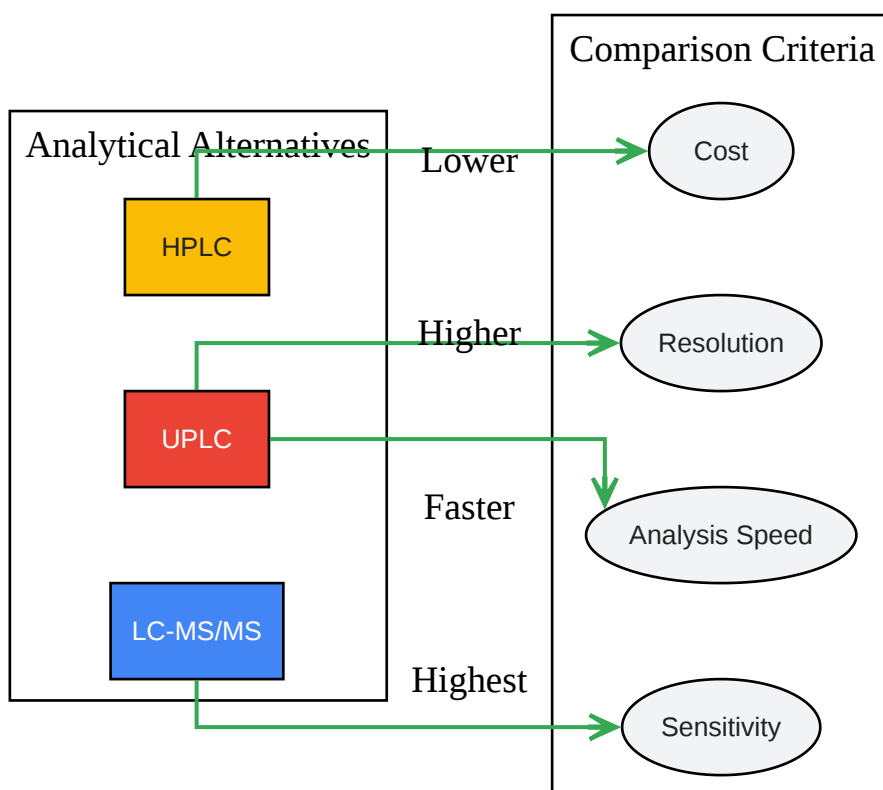
Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the identification and quantification of Methotrexate EP Impurity A.



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Analytical Workflow for Methotrexate EP Impurity A



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